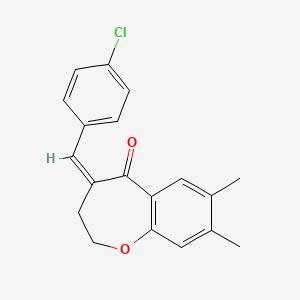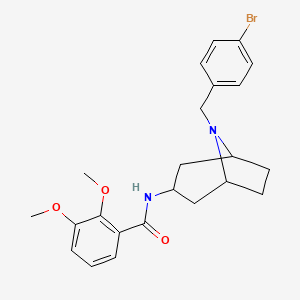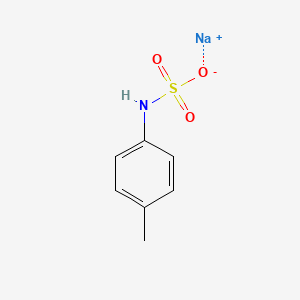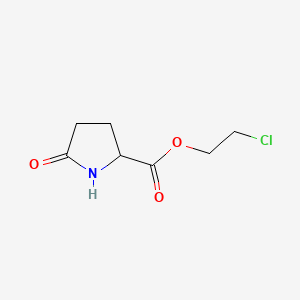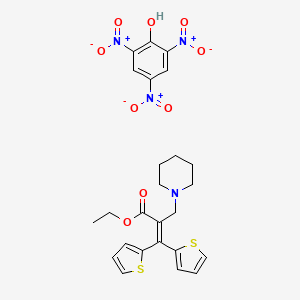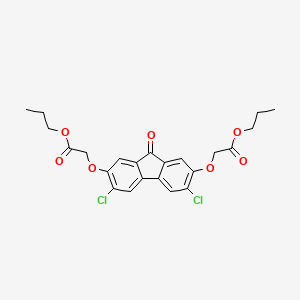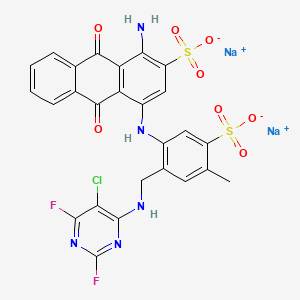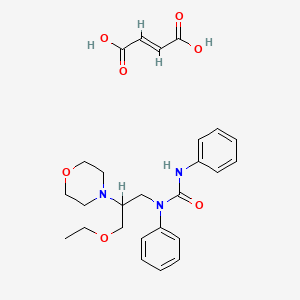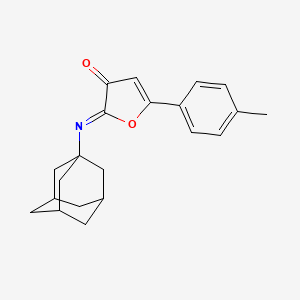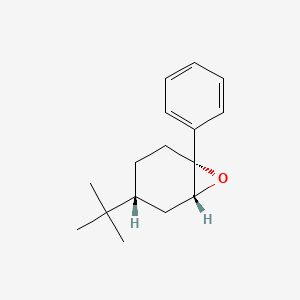
7-Oxabicyclo(4.1.0)heptane, 4-(1,1-dimethylethyl)-1-phenyl-, (1alpha,4beta,6alpha)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Oxabicyclo(410)heptane, 4-(1,1-dimethylethyl)-1-phenyl-, (1alpha,4beta,6alpha)- is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo(4.1.0)heptane, 4-(1,1-dimethylethyl)-1-phenyl-, (1alpha,4beta,6alpha)- typically involves multiple steps, including the formation of the bicyclic core and the introduction of the phenyl and tert-butyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
7-Oxabicyclo(4.1.0)heptane, 4-(1,1-dimethylethyl)-1-phenyl-, (1alpha,4beta,6alpha)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as solvent choice and temperature, play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study enzyme interactions and metabolic pathways. Its structural features can provide insights into the mechanisms of biological processes.
Medicine
Potential medical applications include the development of new pharmaceuticals. The compound’s unique structure may offer therapeutic benefits in treating various diseases.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its properties may be exploited to develop new products with enhanced performance.
Mecanismo De Acción
The mechanism by which 7-Oxabicyclo(4.1.0)heptane, 4-(1,1-dimethylethyl)-1-phenyl-, (1alpha,4beta,6alpha)- exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other bicyclic structures with different substituents. Examples are:
- 7-Oxabicyclo(4.1.0)heptane derivatives with different alkyl or aryl groups.
- Other oxabicyclic compounds with variations in ring size or functional groups.
Uniqueness
The uniqueness of 7-Oxabicyclo(4.1.0)heptane, 4-(1,1-dimethylethyl)-1-phenyl-, (1alpha,4beta,6alpha)- lies in its specific combination of substituents and stereochemistry. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
4341-22-4 |
|---|---|
Fórmula molecular |
C16H22O |
Peso molecular |
230.34 g/mol |
Nombre IUPAC |
(1R,4R,6R)-4-tert-butyl-1-phenyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C16H22O/c1-15(2,3)13-9-10-16(14(11-13)17-16)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3/t13-,14-,16-/m1/s1 |
Clave InChI |
HMDSXEJWYVODOY-IIAWOOMASA-N |
SMILES isomérico |
CC(C)(C)[C@@H]1CC[C@]2([C@@H](C1)O2)C3=CC=CC=C3 |
SMILES canónico |
CC(C)(C)C1CCC2(C(C1)O2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


